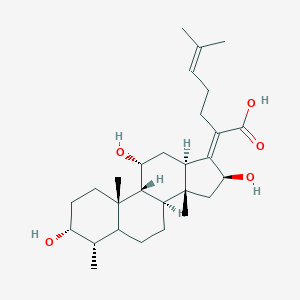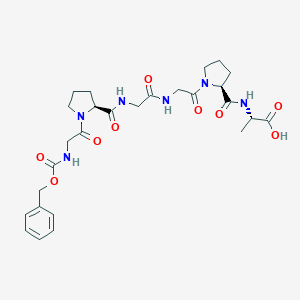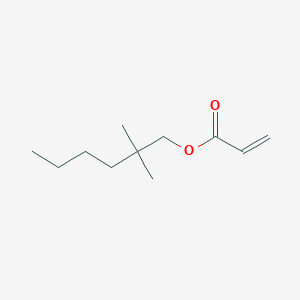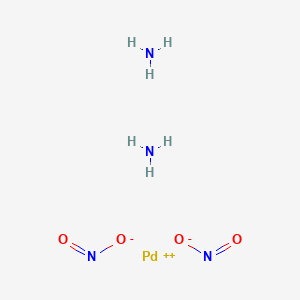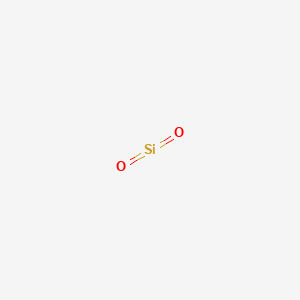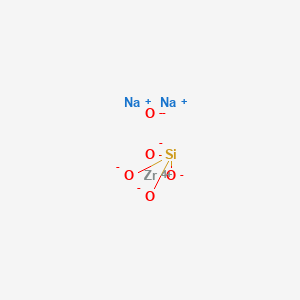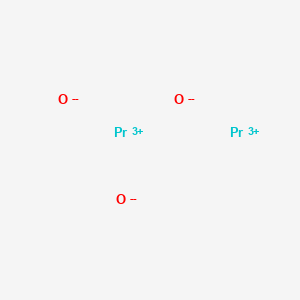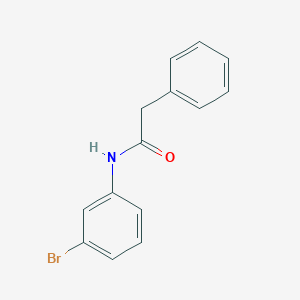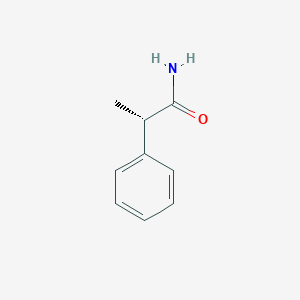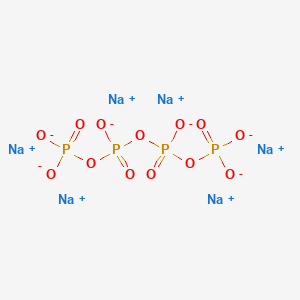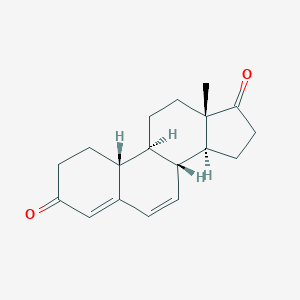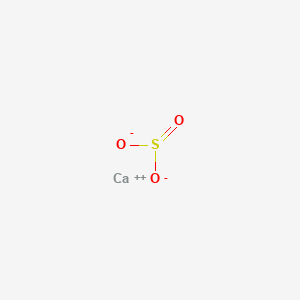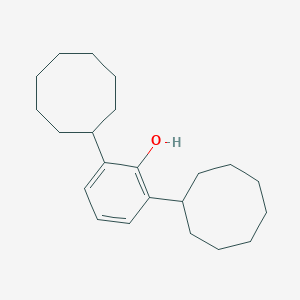
2,6-Dicyclooctylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dicyclooctylphenol is a chemical compound that belongs to the family of phenols. It is widely used in scientific research for its unique properties and applications. This compound has gained significant attention due to its diverse range of applications in various fields such as medicine, agriculture, and industry.
Wissenschaftliche Forschungsanwendungen
2,6-Dicyclooctylphenol has numerous scientific research applications. It is widely used as a ligand in organometallic chemistry. It can also be used as a starting material for the synthesis of various compounds such as esters, ethers, and amides. In the field of medicinal chemistry, 2,6-Dicyclooctylphenol has been investigated for its potential as an anticancer agent. It has also been studied for its role in the treatment of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 2,6-Dicyclooctylphenol is not fully understood. However, it is believed to act as a modulator of certain enzymes and receptors. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition results in increased levels of acetylcholine, which is a neurotransmitter that is important for cognitive function.
Biochemische Und Physiologische Effekte
2,6-Dicyclooctylphenol has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties and can scavenge free radicals. In addition, it has been shown to have neuroprotective effects and can protect against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,6-Dicyclooctylphenol in lab experiments is its unique chemical properties. It can act as a versatile starting material for the synthesis of various compounds. It also has a high level of purity, which makes it ideal for use in sensitive experiments. However, one of the limitations of using 2,6-Dicyclooctylphenol is its low solubility in water. This can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are numerous future directions for the use of 2,6-Dicyclooctylphenol in scientific research. One potential area of investigation is its potential as an anticancer agent. Further studies are needed to determine its efficacy and safety in this regard. Another area of investigation is its role in the treatment of Alzheimer's disease. Studies have shown promising results, and further research is needed to determine its potential as a therapeutic agent. Additionally, 2,6-Dicyclooctylphenol can be further investigated for its potential as a modulator of various enzymes and receptors.
Synthesemethoden
The synthesis method of 2,6-Dicyclooctylphenol involves the reaction of cyclooctanone with phenol in the presence of a strong acid catalyst. This reaction results in the formation of 2,6-Dicyclooctylphenol. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization and column chromatography.
Eigenschaften
CAS-Nummer |
14109-13-8 |
|---|---|
Produktname |
2,6-Dicyclooctylphenol |
Molekularformel |
C22H34O |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
2,6-di(cyclooctyl)phenol |
InChI |
InChI=1S/C22H34O/c23-22-20(18-12-7-3-1-4-8-13-18)16-11-17-21(22)19-14-9-5-2-6-10-15-19/h11,16-19,23H,1-10,12-15H2 |
InChI-Schlüssel |
IAFDAEJVICEKQL-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)C2=C(C(=CC=C2)C3CCCCCCC3)O |
Kanonische SMILES |
C1CCCC(CCC1)C2=C(C(=CC=C2)C3CCCCCCC3)O |
Andere CAS-Nummern |
14109-13-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B84588.png)
